Antipain hydrochloride

Description

Properties

CAS No. |

37682-72-7 |

|---|---|

Molecular Formula |

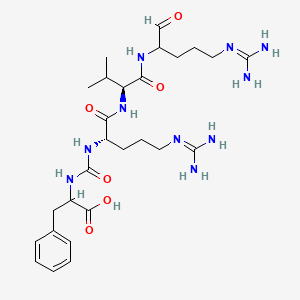

C27H45ClN10O6 |

Molecular Weight |

641.2 g/mol |

IUPAC Name |

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H |

InChI Key |

RJRYYNKRPUWLRZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BDBM32804; BDBM-32804; BDBM 32804, Antipain |

Origin of Product |

United States |

Comparative Analysis with Other Protease Inhibitors

General Applications in Proteomics and Molecular Biology

In the fields of proteomics and molecular biology, the integrity of proteins is paramount for obtaining accurate and reliable experimental results. Proteases released during cell lysis can rapidly degrade target proteins, leading to experimental artifacts. Antipain (B1666059) dihydrochloride (B599025) is commonly included in "protease inhibitor cocktails" that are added to cell lysates to preserve the protein content. nih.gov

Specific Examples of Inhibited Proteases

Antipain dihydrochloride has demonstrated inhibitory activity against a wide array of proteases, making it a versatile tool for researchers.

| Inhibited Protease | Protease Class |

| Trypsin | Serine Protease |

| Papain | Cysteine Protease |

| Cathepsin A | Serine Carboxypeptidase |

| Cathepsin B | Cysteine Protease |

| Cathepsin D | Aspartic Protease |

| Plasmin | Serine Protease |

| Thrombokinase | Serine Protease |

This table provides examples of proteases that are effectively inhibited by Antipain dihydrochloride.

Applications in Research Models

Use in Protein Purification and Analysis

The prevention of protein degradation is a critical step in the successful purification and subsequent analysis of proteins.

During the initial stages of protein extraction from cells or tissues, the disruption of cellular compartments leads to the release of endogenous proteases. The inclusion of Antipain dihydrochloride in the lysis buffer is a standard practice to inhibit these proteases and ensure that the protein of interest is isolated in its intact form. researchgate.net

In Western blotting, it is crucial to maintain the integrity of the target protein to ensure accurate detection. Antipain dihydrochloride has been successfully used in the preparation of protein samples for Western blotting analysis, preventing the degradation of target proteins and leading to more reliable results. nih.gov

Role in Apoptosis Research

Apoptosis, or programmed cell death, is a complex process involving a cascade of proteolytic events. The role of proteases and their inhibitors in this process is an active area of research.

The progression of apoptosis is heavily reliant on the activity of a family of cysteine proteases known as caspases. cellsignal.com While Antipain is a broad-spectrum cysteine protease inhibitor, its specific effects on the intricate network of apoptotic pathways are still under investigation. Some studies have suggested that the inhibition of certain proteases can modulate apoptotic signaling. patsnap.com For instance, the calpain-1-mediated cleavage of the pro-apoptotic protein Bax is a critical step in neutrophil apoptosis, leading to the activation of caspase-3. patsnap.com Inhibition of calpain can block this activation. researchgate.net

Research has shown that the activation of caspase-3, a key executioner caspase in apoptosis, is a critical event leading to the cleavage of numerous cellular proteins. cellsignal.com Studies investigating the interplay between different protease families have revealed that calpain activity can be downstream of caspase activation in certain models of drug-induced apoptosis. nih.gov In these instances, while caspase inhibitors could block both caspase and subsequent calpain activation, calpain inhibitors alone did not prevent the initial apoptotic events, suggesting a complex, hierarchical activation of proteases during apoptosis. nih.gov

Effects on Cell Transformation and Chromosomal Aberrations

Antipain dihydrochloride has been observed to influence cellular processes related to transformation and genetic stability.

In cell culture models, chronic administration of Antipain has been shown to reduce the frequency of chemically induced transformation in BALB/c-3T3 cells. nih.gov This suggests a potential role for proteases in the process of cellular transformation and carcinogenesis.

Studies have demonstrated that Antipain can inhibit the morphological transformation of Syrian hamster embryo cells induced by the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov Interestingly, in these same studies, Antipain was also found to increase the frequency of chromosomal aberrations. nih.gov This dual effect highlights the complex role of proteases in maintaining both cellular morphology and genomic integrity.

Role in Modulation of Cellular and Biochemical Processes in Research Models

Antipain and its analogs have been utilized to probe the function of proteases in a variety of specific cellular and biochemical contexts.

The cryopreservation of sperm is a critical technology in reproductive medicine and species conservation, but the freezing and thawing process can cause significant damage to sperm cells.

Research on ram semen has indicated that Antipain can play a protective role during cryopreservation. nih.gov One of the proposed mechanisms for this protection is the inhibition of plasmin, a degrading enzyme that can compromise membrane integrity at low temperatures. nih.gov By inhibiting plasmin, Antipain helps to maintain the structural integrity of the sperm membrane, which is crucial for its viability and motility post-thaw. nih.gov Studies have shown that the addition of Antipain to cryopreservation media aids in maintaining sperm mobility after thawing. nih.gov This protective effect is critical for the successful use of cryopreserved sperm in assisted reproductive technologies.

An analog of Antipain, known as Antipain Y, has been shown to have effects on neuronal signaling.

Antipain Y, which was also isolated from Streptomyces, has been found to inhibit the release of neurotransmitters in rat dorsal root ganglion neurons. nih.gov The release of neurotransmitters is a calcium-dependent process, and it is thought that Antipain Y may exert its inhibitory effect by modulating the function of calcium channels in the presynaptic terminal. nih.gov By interfering with calcium influx, Antipain Y can prevent the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of neurotransmitters into the synaptic cleft.

Applications As a Research Tool and Methodological Considerations

General Utility in Protease-Related Research

As a reversible inhibitor of a range of serine and cysteine proteases, Antipain (B1666059) dihydrochloride (B599025) allows for the controlled modulation of proteolytic activity, which is crucial for dissecting the specific functions of these enzymes.

Studying Protein Function, Signaling Pathways, and Enzyme Mechanisms

Antipain dihydrochloride is instrumental in elucidating the roles of proteases in complex cellular processes. By inhibiting the activity of specific proteases, researchers can observe the downstream effects on protein function and signaling cascades. Proteases are integral to many signaling pathways, and their inhibition can help to identify their substrates and understand their regulatory functions nih.gov.

The mechanism of action of Antipain dihydrochloride itself provides insights into enzyme mechanisms. It functions by forming a hemiacetal adduct between its aldehyde group and the active site serine of the protease, a mechanism that helps in understanding the catalytic processes of serine proteases cephamls.com. Its differential inhibition of various proteases, such as its stronger inhibition of cathepsin A compared to leupeptin, allows for a more nuanced investigation of the roles of individual enzymes in a given biological system cephamls.comsigmaaldrich.comsigmaaldrich.com.

The study of protease-activated receptors (PARs), a family of G-protein coupled receptors involved in processes like inflammation and pain transmission, is one area where protease inhibitors are crucial. By blocking the proteases that activate these receptors, researchers can dissect the signaling pathways they initiate.

Evaluation of Protease Roles in Cell Transformation

The involvement of proteases in cell transformation and cancer progression is a significant area of research. Elevated calpain activity, for instance, has been associated with transformation induced by several oncoproteins and promotes events like focal adhesion remodeling and cell migration. Antipain dihydrochloride has been shown to reduce the frequency of chemically induced transformation in BALB/c-3T3 cells cephamls.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Chronic administration of Antipain can suppress this transformation, indicating that certain protease activities are essential for the initiation or progression of the transformed phenotype cephamls.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov.

Studies have demonstrated that the effectiveness of Antipain in reducing the rate of cell transformation can depend on the administration schedule, with chronic addition being particularly effective nih.gov. This suggests that continuous inhibition of specific proteases is necessary to counteract the transforming effects of certain chemical carcinogens. Interestingly, the concentration of Antipain effective in preventing transformation does not necessarily affect the migration and invasion of already transformed cells, suggesting that the proteases involved in the initial transformation may be different from those involved in metastasis nih.gov.

Identification of Novel Proteases

While direct examples of Antipain dihydrochloride being used to discover a novel protease are not prominent in the literature, its properties as a broad-spectrum inhibitor are relevant to the methodologies used for protease identification and characterization. The identification of new proteases often involves the use of inhibitor panels to classify the enzymatic activity present in a biological sample. A panel of inhibitors with varying specificities can help to create a "fingerprint" of the proteolytic activities present, aiding in the identification of known proteases and the characterization of novel ones. Kits such as ProteSEEKER™ utilize this principle by employing a panel of different protease inhibitors to identify specific types of proteases in a sample gbiosciences.com.

Furthermore, the development of activity-based protein profiling (ABPP) has become a key technology for functional proteomics, allowing for the use of chemical probes to react with classes of enzymes wikipedia.org. While specific ABPP probes based on the Antipain scaffold are not widely reported, the principle of using inhibitors to understand the protease landscape of a cell or tissue is well-established. By inhibiting a wide range of serine and cysteine proteases, Antipain can help to narrow down the type of protease responsible for a particular biological activity, thereby guiding further identification efforts.

Practical Applications in Biochemical and Cellular Assays

Beyond its use in fundamental research, Antipain dihydrochloride has critical practical applications in the laboratory, primarily aimed at preventing the unwanted degradation of proteins during experimental procedures.

Prevention of Protein Degradation during Cell Lysis and Extraction

A primary challenge in studying proteins is preventing their degradation by endogenous proteases that are released upon cell lysis sigmaaldrich.com. The disruption of subcellular compartments during extraction procedures brings proteases into contact with proteins that they would not normally encounter, leading to proteolysis and compromised experimental results sigmaaldrich.com.

Antipain dihydrochloride is frequently included in lysis buffers and protease inhibitor cocktails to counteract this degradation sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. As a broad-spectrum inhibitor of serine and cysteine proteases, it helps to preserve the integrity of the target proteins during the initial and most vulnerable stages of extraction sigmaaldrich.com. For example, it has been used in the preparation of adipocyte proteins for western blotting and in cocktails for isolating nuclear extracts for gel-shift analysis sigmaaldrich.comsigmaaldrich.com.

Inhibitory Profile of Antipain Dihydrochloride

| Protease | 50% Inhibition Concentration (µg/ml) |

|---|---|

| Papain | 0.16 |

| Trypsin | 0.26 |

| Cathepsin B | 0.59 |

| Cathepsin A | 1.19 |

| Cathepsin D | 125 |

| Plasmin | >93 |

| Chymotrypsin | >250 |

| Pepsin | >250 |

Maintenance of Protein Integrity in Protein Purification Protocols

Similar to its role in cell lysis, Antipain dihydrochloride is crucial for maintaining the integrity of proteins throughout the often lengthy and multi-step process of protein purification sigmaaldrich.com. Protease inhibitors are routinely used to limit the activity of proteases before they can be separated from the protein of interest through techniques like column chromatography sigmaaldrich.com.

The inclusion of Antipain in purification buffers helps to prevent the proteolytic cleavage of the target protein, ensuring that the final purified product is intact and fully functional. This is particularly important when purifying proteins for structural or functional studies, where even minor degradation can lead to inaccurate results. The general approach involves a two-pronged strategy: first, inhibiting proteolysis in the initial extract, and second, separating the proteases from the target protein as early as possible in the purification workflow sigmaaldrich.com.

Properties of Antipain Dihydrochloride

| Property | Value |

|---|---|

| Molecular Weight | 677.62 g/mol |

| CAS Number | 37682-72-7 |

| Appearance | White to off-white solid |

| Solubility | Water (>50 mg/ml), DMSO (5 mg/ml) |

| Purity | ≥97% by HPLC |

| Storage | -20°C, protected from light and moisture |

Use in Protease Inhibitor Cocktails for Specific Research Needs

Antipain dihydrochloride is a crucial component of various protease inhibitor cocktails, which are essential for preventing protein degradation by endogenous proteases upon cell lysis. As a reversible inhibitor of serine and cysteine proteases, its inclusion in these cocktails provides broad-spectrum protection of target proteins during extraction and analysis. The specific composition of a protease inhibitor cocktail is often tailored to the cell or tissue type and the downstream application.

Protease inhibitor cocktails are formulated to deactivate a wide range of proteases, including serine proteases, cysteine proteases, aspartic acid proteases, and metalloproteases. Antipain dihydrochloride's role is particularly significant in inhibiting the activity of trypsin-like serine proteases and certain cysteine proteases such as papain and cathepsins A and B. Its action is similar to another common protease inhibitor, leupeptin; however, antipain exhibits stronger inhibition of cathepsin A and weaker inhibition of plasmin compared to leupeptin.

The selection of antipain dihydrochloride for a protease inhibitor cocktail is dictated by the specific proteases that are abundant in the biological sample and could potentially degrade the proteins of interest. For instance, in studies involving tissues or cells with high levels of specific serine or cysteine proteases, the inclusion of antipain is critical for preserving the integrity of the protein sample. The working concentration of antipain in these cocktails generally ranges from 1 to 100 μM cephamls.com.

Applications in Western Blotting and Nuclear Extract Isolation for Gelshift Analysis

The utility of antipain dihydrochloride in protease inhibitor cocktails is well-documented in common molecular biology techniques such as Western blotting and nuclear extract isolation for Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift analysis.

In the context of Western blotting , antipain dihydrochloride has been used in the preparation of adipocyte proteins for analysis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The purpose of its inclusion is to prevent the degradation of target proteins by proteases released during the lysis of fat cells, ensuring that the protein bands detected on the Western blot accurately reflect their in vivo levels.

For nuclear extract isolation for gel shift analysis , antipain dihydrochloride is a key ingredient in the lysis and extraction buffers to protect DNA-binding proteins from proteolysis. This is crucial as the integrity of these proteins is essential for studying protein-DNA interactions. A specific example is the preparation of nuclear extracts from the fungus Histoplasma capsulatum. In this case, a protease inhibitor cocktail containing antipain at a concentration of 1 µg/mL was used to successfully isolate nuclear proteins for use in gel shift assays. nih.gov

Below is a table detailing the composition of the protease inhibitor cocktail used for nuclear extract preparation from Histoplasma capsulatum nih.gov:

| Component | Concentration | Target Proteases |

| Antipain dihydrochloride | 1 µg/mL | Serine/Cysteine Proteases |

| Leupeptin | 0.3 µg/mL | Serine/Cysteine Proteases |

| Benzamidine | 0.3 µg/mL | Serine Proteases |

| Aprotinin | 0.55 µg/mL | Serine Proteases |

| Pepstatin A | 0.1 µg/mL | Aspartic Proteases |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 1 mM | Serine Proteases |

Advanced Research Methodologies Utilizing Antipain Dihydrochloride

While the use of antipain dihydrochloride is established in routine protein protection, its application in more specialized research methodologies is an area of ongoing investigation.

In Vitro Matrigel Invasion Assays

In vitro Matrigel invasion assays are employed to study the invasive potential of cells, a key process in cancer metastasis. This assay involves the migration of cells through a layer of Matrigel, which is a reconstituted basement membrane. The process of invasion is heavily dependent on the activity of various proteases, particularly matrix metalloproteinases (MMPs), which degrade the extracellular matrix components of the Matrigel.

While the inhibition of proteases is a key aspect of modulating cell invasion in these assays, the specific use of antipain dihydrochloride as a tool to study these processes is not extensively documented in publicly available research. However, given its inhibitory activity against certain proteases, it could potentially be used to investigate the role of specific serine or cysteine proteases in cell invasion.

Gelatin Zymography for Proteolytic Enzyme Assessment

Gelatin zymography is a technique used to detect and characterize gelatinolytic proteases, primarily MMP-2 and MMP-9. upenn.eduabcam.comabcam.com This method involves the separation of proteins by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for the renaturation and activity of the proteases, which then degrade the gelatin. The areas of degradation appear as clear bands against a stained background.

The specific application of antipain dihydrochloride within the protocol of gelatin zymography is not a standard practice. The assay is designed to measure the activity of proteases, and therefore, the inclusion of a protease inhibitor like antipain would be counterintuitive as it would inhibit the enzymatic activity being measured. However, it could potentially be used in parallel experiments to confirm that the observed gelatin degradation is due to the activity of serine or cysteine proteases that are sensitive to antipain.

Use as a Control Inhibitor in Enzymatic Assays (e.g., FRET-based assays)

Förster Resonance Energy Transfer (FRET)-based enzymatic assays are powerful tools for studying protease activity and for screening potential inhibitors. In these assays, a substrate is labeled with a FRET pair (a donor and an acceptor fluorophore). Cleavage of the substrate by a protease separates the FRET pair, leading to a change in the fluorescence signal.

In the context of FRET-based assays, known inhibitors are often used as positive controls to validate the assay's ability to detect inhibition. While antipain dihydrochloride is a known inhibitor of certain serine and cysteine proteases, its routine use as a standard control inhibitor in FRET-based assays is not widely reported in the scientific literature. The choice of a control inhibitor is typically specific to the protease being studied. For an assay focused on a protease that is known to be inhibited by antipain, it could serve as a useful positive control.

Studies on Sperm Ultrastructure in Cryopreservation

Cryopreservation of sperm can induce significant damage to its ultrastructure, affecting its viability and fertilizing capacity. nih.govmdpi.comphcogj.comresearchgate.netfrontiersin.org This damage can be attributed to various factors, including the formation of ice crystals and osmotic stress. Additionally, the activity of endogenous proteases, such as acrosin, can contribute to the degradation of sperm structures during the freeze-thaw process.

The potential application of protease inhibitors in cryopreservation media to mitigate such damage is an area of research interest. While there is a lack of specific studies detailing the use of antipain dihydrochloride for the explicit purpose of preserving sperm ultrastructure during cryopreservation, the concept of inhibiting proteolytic damage is relevant. Further research would be needed to determine the efficacy of antipain dihydrochloride in preserving the fine ultrastructural details of sperm during cryopreservation.

Application in Understanding Targeted Protein Degradation Mechanisms by Modulating Protease Activity

Targeted protein degradation (TPD) is a fundamental cellular process for maintaining protein homeostasis and eliminating damaged or unnecessary proteins. This process is highly regulated and involves a cascade of enzymatic activities, primarily within the ubiquitin-proteasome system (UPS). Proteases, including deubiquitinating enzymes (DUBs), play a crucial role in this pathway by processing ubiquitin chains and modulating the stability of target proteins.

While direct studies explicitly detailing the use of antipain dihydrochloride to investigate TPD mechanisms are not extensively documented in the available research, its utility can be inferred from its known inhibitory profile. Key proteases involved in or regulating the UPS, such as certain DUBs and proteasomal or lysosomal proteases, fall under the categories of serine and cysteine proteases. The application of antipain in cell lysates or in vitro degradation assays can help elucidate the contribution of these proteases to the stability of a specific protein of interest. For example, if the degradation of a target protein is attenuated in the presence of antipain, it would suggest the involvement of a susceptible protease in its turnover.

Table 1: Research Applications of Protease Inhibitors in Studying Protein Degradation

| Research Question | Experimental Approach | Potential Role of Antipain Dihydrochloride |

| Is a serine/cysteine protease involved in the degradation of Protein X? | In vitro degradation assay with cell lysate and purified Protein X. | Addition of antipain to the assay to observe if degradation is blocked or reduced. |

| What class of proteases regulates the stability of a specific transcription factor? | Cellular treatment with a panel of protease inhibitors followed by Western blot analysis of the transcription factor levels. | Inclusion of antipain as a broad-spectrum inhibitor to narrow down the protease class. |

| Does the inhibition of lysosomal proteases affect the accumulation of a particular protein aggregate? | Cell culture experiments with inhibitors of lysosomal function. | Use of antipain to inhibit lysosomal cathepsins (cysteine proteases) and assess the impact on aggregate clearance. |

It is crucial to consider the methodological limitations when using a broad-spectrum inhibitor like antipain. The lack of specificity can make it challenging to pinpoint the exact protease responsible for an observed effect. Therefore, findings from experiments using antipain are often followed up with more specific inhibitors or genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, to validate the role of a particular protease.

Crystallography and Structural Biology Applications

The precise three-dimensional structures of proteins and their complexes are fundamental to understanding their function. X-ray crystallography is a powerful technique that provides atomic-level details of molecular architecture. In the context of protease research, co-crystallization of an enzyme with an inhibitor like antipain can "trap" the enzyme in a specific conformational state, revealing critical insights into its active site geometry, substrate binding pockets, and the mechanism of inhibition.

Antipain has been utilized in crystallographic studies to elucidate the structural basis of protease inhibition. By forming a stable complex with the target protease, it allows for the growth of high-quality crystals suitable for X-ray diffraction analysis. The resulting electron density maps provide a detailed picture of how antipain binds to the active site and interacts with key catalytic residues. This information is invaluable for understanding the principles of molecular recognition between proteases and their inhibitors.

For example, the crystal structures of serine and cysteine proteases in complex with peptide-aldehyde inhibitors, a class to which antipain belongs, have shown that the inhibitor's aldehyde group forms a covalent hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue, respectively. This mimics the tetrahedral intermediate formed during peptide bond hydrolysis and effectively blocks the enzyme's catalytic activity.

Table 2: Crystallographic Data of Protease-Inhibitor Complexes

| Protease | Inhibitor | PDB ID | Resolution (Å) | Key Structural Insights |

| Papain | Leupeptin (similar to Antipain) | 1POP | 1.65 | Covalent hemithioacetal formation with Cys25 in the active site. |

| Trypsin | Benzamidine | 3PTB | 1.50 | Non-covalent binding in the S1 specificity pocket. |

| Thrombin | Hirudin | 4HTC | 2.30 | Exosite and active site interactions leading to potent inhibition. |

The structural information gleaned from antipain-protease complexes has broader implications for drug design. By understanding the specific interactions that confer high-affinity binding, medicinal chemists can design and synthesize novel, more potent, and selective protease inhibitors for therapeutic applications. The detailed knowledge of the inhibitor's binding mode, including hydrogen bonds, hydrophobic interactions, and covalent linkages, serves as a blueprint for the rational design of next-generation drugs targeting proteases involved in various diseases.

Future Directions and Unexplored Research Avenues

Refined Understanding of Antipain's Role in Complex Proteolytic Networks

The classical view of proteolytic pathways often involves linear cascades. However, current research understands proteolysis as a complex, interconnected network where numerous proteases, substrates, and endogenous inhibitors interact. nih.gov The broad-spectrum nature of Antipain (B1666059), inhibiting both serine and cysteine proteases, presents both a challenge and an opportunity for dissecting these networks. cephamls.comwikipedia.org Future research is needed to refine our understanding of how Antipain's activity reverberates through these complex systems.

A key area of investigation will be to delineate the specific contributions of Antipain-sensitive proteases within larger cellular processes like the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in cells, crucial for regulating a vast number of cellular processes. nih.govmdpi.com Historically, inhibitors like Antipain and leupeptin, which primarily target lysosomal proteases, were instrumental in demonstrating that another degradation system must exist when they failed to block the breakdown of all cellular proteins, leading to a greater focus on the then-nascent field of ubiquitin-mediated degradation. nih.gov

Future studies could employ systems biology approaches to map the global cellular response to Antipain treatment. By combining proteomics and transcriptomics, researchers can identify which specific pathways are most affected by the inhibition of Antipain's target proteases. This could reveal previously unknown connections between different proteolytic systems. For example, inhibiting lysosomal cathepsins with Antipain might lead to compensatory changes in the expression or activity of components of the ubiquitin-proteasome pathway. mdpi.com Using Antipain in combination with highly specific inhibitors for other proteases could help to isolate and study the function of particular nodes within the proteolytic network. nih.gov

| Research Area | Key Question | Potential Approach | Expected Outcome |

|---|---|---|---|

| Cross-talk between Proteolytic Systems | How does inhibition of Antipain-sensitive lysosomal proteases (e.g., cathepsins) affect the ubiquitin-proteasome system? | Quantitative proteomics of cells treated with Antipain, bortezomib (B1684674) (a proteasome inhibitor), and both combined. | Identification of compensatory mechanisms and shared substrates between the two major protein degradation pathways. |

| Signal Transduction | Which signaling pathways are modulated by Antipain-sensitive proteases? | Phosphoproteomics analysis of cells post-Antipain treatment to map changes in kinase signaling networks. | Elucidation of how proteases regulated by Antipain influence cellular signaling cascades. abmole.com |

| Extracellular Matrix (ECM) Remodeling | What is the integrated effect of inhibiting multiple proteases (e.g., trypsin-like, papain-like) on ECM dynamics? | 3D cell culture models (organoids) treated with Antipain to analyze changes in ECM composition and cell invasion. | A more holistic understanding of Antipain's anti-invasive potential by considering its network-level effects. |

Integration into Emerging Methodologies for Protease Research

The field of protease research is continually evolving, with new tools and techniques emerging that allow for more precise and dynamic study of enzyme function. nih.gov Integrating a classic inhibitor like Antipain into these novel methodologies could yield significant new insights.

One of the most powerful emerging techniques is Activity-Based Proteomics (ABP) , which utilizes chemical probes that covalently bind to the active site of enzymes. frontiersin.org These activity-based probes (ABPs) allow for the specific detection and quantification of active enzymes in complex biological samples. The aldehyde functional group in Antipain, which forms a hemiacetal adduct with the active site serine or cysteine, is a type of "warhead" that could be adapted for ABP. cephamls.com Future research could focus on synthesizing Antipain analogs that incorporate reporter tags (e.g., fluorophores or biotin) without compromising inhibitory activity. Such probes would enable researchers to visualize and identify active serine/cysteine proteases in different cellular compartments or disease states.

Furthermore, Antipain can serve as a valuable tool in chemical proteomics workflows for target deconvolution. nih.govway2drug.com When a new small molecule with protease-inhibiting activity is discovered through phenotypic screening, its precise molecular targets are often unknown. Antipain could be used in competitive binding experiments where cell lysates are pre-treated with excess Antipain to block the active sites of a broad range of serine and cysteine proteases. Subsequent treatment with a probe-tagged novel inhibitor would show reduced binding to any targets it shares with Antipain, thus helping to classify the new compound's target family.

| Methodology | Principle | Potential Role of Antipain | Scientific Value |

|---|---|---|---|

| Activity-Based Proteomics (ABP) | Uses covalent chemical probes to label active enzymes. frontiersin.org | Serve as a scaffold for designing new broad-spectrum ABPs for serine/cysteine proteases by adding a reporter tag. | Enables profiling of entire classes of active proteases in complex samples like tissue homogenates or clinical specimens. |

| Chemical Proteomics / Target ID | Uses immobilized small molecules to "pull down" protein targets from lysates. nih.gov | Use as a competitor agent to confirm if a novel inhibitor targets serine or cysteine proteases. | Accelerates the mechanism-of-action studies for new drug candidates. |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. bpsbioscience.com | Employ as a positive control in assays for serine/cysteine protease inhibition. | Ensures assay reliability and helps in identifying potent and specific inhibitors from large libraries. |

| Zymography | Detects proteolytic activity in gels containing a substrate. nih.gov | Incubate gels with Antipain to confirm that observed activity is from serine or cysteine proteases. | Adds a layer of specificity to a classic and widely used technique for protease analysis. |

By leveraging these advanced methodologies, the scientific community can repurpose Antipain dihydrochloride (B599025) from a simple, general-purpose inhibitor into a sophisticated tool for exploring the frontiers of protease biology.

Q & A

Q. What is the molecular mechanism by which Antipain dihydrochloride inhibits proteases?

Antipain dihydrochloride acts as a reversible inhibitor of serine, cysteine, and trypsin-like proteases (e.g., papain, trypsin, cathepsins A/B/D). Its mechanism involves the formation of a hemiacetal adduct between its aldehyde group and the active-site serine residue of the target protease, sterically blocking substrate access . This interaction is distinct from irreversible inhibitors like E-64 (which forms covalent bonds) and non-competitive inhibitors like aprotinin .

Q. What are the recommended storage conditions and solubility profiles for Antipain dihydrochloride in experimental setups?

Antipain dihydrochloride is soluble in water (up to 50 mg/mL), methanol, and DMSO, but poorly soluble in ethanol, chloroform, or non-polar solvents . For stability, store lyophilized powder at -20°C. Solutions in water or buffers are stable for 4 weeks at 4°C or 1 month at -20°C in sealed aliquots. Avoid freeze-thaw cycles to prevent degradation .

Q. How does Antipain dihydrochloride compare to other protease inhibitors like leupeptin or chymostatin in specificity?

Antipain dihydrochloride exhibits broader specificity than leupeptin, inhibiting both trypsin-like serine proteases and cysteine proteases (e.g., papain). It is 100-fold more potent than elastatinal against elastase and shows higher selectivity for cathepsin A compared to leupeptin . Chymostatin, in contrast, primarily targets chymotrypsin-like proteases by binding active-site serine residues .

Q. What are the typical working concentrations for Antipain dihydrochloride in protease inhibition assays?

Effective concentrations range from 1–100 µM (0.16–125 µg/mL), depending on the target protease. For example:

Q. How is Antipain dihydrochloride utilized in cell-based studies, such as nuclear extract preparation?

In nuclear extract isolation, Antipain dihydrochloride (50 µg/mL) is commonly included in protease inhibitor cocktails to prevent degradation of DNA-binding proteins. It is critical to combine it with other inhibitors (e.g., PMSF, EDTA) to block metalloproteases and serine proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of Antipain dihydrochloride on chromosomal aberrations?

Antipain dihydrochloride inhibits N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced cell transformation but paradoxically increases chromosomal aberrations in vitro . To address this contradiction:

Q. What methodologies are used to validate the specificity of Antipain dihydrochloride in complex biological systems?

- Proteome-wide Profiling : Combine Antipain with activity-based protein profiling (ABPP) using fluorescent probes to identify off-target protease interactions.

- Knockdown/Rescue Experiments : Use siRNA against target proteases (e.g., cathepsin B) to confirm phenotype reversal in Antipain-treated cells .

Q. How does Antipain dihydrochloride modulate uterine DNA synthesis in murine models, and what are the implications for cancer research?

Subcutaneous administration (3 mg/day for 16 days) in cycling female mice reduces uterine weight and total DNA content, suggesting antiproliferative effects. This model is used to study protease roles in hormone-responsive tissues and tumorigenesis. Validate via immunohistochemistry (e.g., Ki-67 staining) and RNA-seq to identify downstream pathways .

Q. What strategies optimize Antipain dihydrochloride use in in vivo studies of lung neoplasia?

In urea-induced lung tumor models, intraperitoneal injection (100 µg/g body weight every 12 hours from 0–120 or 240–360 hours) shows tumor suppression. Key considerations:

Q. How can researchers address batch-to-batch variability in Antipain dihydrochloride activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.